molecular formula C23H28N2O3 B3550402 N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide)

N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide)

Cat. No. B3550402
M. Wt: 380.5 g/mol
InChI Key: RSLVASAAILDDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide), also known as BB-2116, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects:
N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has also been shown to reduce fever in animal models of fever. Additionally, it has been found to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments is its well-established synthesis method, which allows for the production of pure N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide). Additionally, N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has been extensively studied, and its biological activities have been well characterized. However, one limitation of using N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide). One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) may have potential as a chemopreventive agent for the prevention of cancer. Further research is also needed to fully understand the mechanism of action of N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) and its effects on various biochemical pathways in the body.
In conclusion, N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) is a synthetic compound that has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as potent antioxidant, antitumor, and antimicrobial activities. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has a well-established synthesis method and has been extensively studied, making it a valuable tool for lab experiments. Future research on N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) may lead to the development of new therapeutics for the treatment of various diseases.

Scientific Research Applications

N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has been extensively studied for its biological activities and has been found to exhibit a wide range of effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. N,N'-(4-benzoyl-1,2-phenylene)bis(3-methylbutanamide) has also been found to exhibit potent antioxidant activity. Additionally, it has been shown to have antitumor and antimicrobial activities.

properties

IUPAC Name

N-[4-benzoyl-2-(3-methylbutanoylamino)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)12-21(26)24-19-11-10-18(23(28)17-8-6-5-7-9-17)14-20(19)25-22(27)13-16(3)4/h5-11,14-16H,12-13H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLVASAAILDDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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